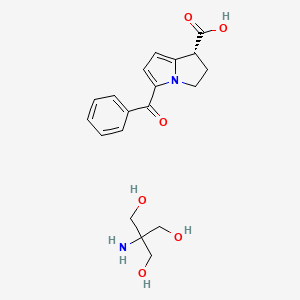
Ketorolac tromethamine, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ketorolac tromethamine, ®- is a nonsteroidal anti-inflammatory drug (NSAID) known for its potent analgesic properties. It is commonly used to manage moderate to severe pain, particularly post-operative pain. Unlike other NSAIDs, ketorolac tromethamine, ®- is often preferred for its opioid-sparing effects, making it a valuable option in pain management without the risk of dependence .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ketorolac tromethamine, ®- involves several steps. One method starts with the reaction of 2,5-dimethoxy tetrahydrofuran with 2-(2-aminoethyl) diethyl malonate to form an intermediate. This intermediate is then further processed to yield ketorolac tromethamine . Another method involves the use of 5-benzoyl-2,3-dihydro-1H-dilazine-1 and 1-diethyl azodicarboxylate as starting materials. These compounds undergo alkaline hydrolysis and acidification in the presence of reducers to form ketorolac tromethamine .
Industrial Production Methods: Industrial production of ketorolac tromethamine, ®- typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with the final product undergoing rigorous quality control to ensure it meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: Ketorolac tromethamine, ®- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolism and pharmacokinetics.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of ketorolac tromethamine, ®- include sodium hydroxide for hydrolysis, hydrochloric acid for acidification, and various organic solvents for extraction and purification .
Major Products Formed: The major products formed from the reactions of ketorolac tromethamine, ®- include its metabolites, which are primarily excreted via the kidneys. The S-enantiomer is cleared faster than the R-enantiomer, with half-lives of approximately 2.5 and 5 hours, respectively .
Wissenschaftliche Forschungsanwendungen
Ketorolac tromethamine, ®- has a wide range of scientific research applications. In chemistry, it is studied for its unique chemical properties and reactions. In biology and medicine, it is extensively researched for its analgesic, anti-inflammatory, and antipyretic effects. It is used in various formulations, including oral tablets, injectables, nasal sprays, and ophthalmic solutions . Additionally, ketorolac tromethamine, ®- is being explored for its potential in novel drug delivery systems to enhance patient compliance and reduce gastrointestinal side effects .
Wirkmechanismus
The primary mechanism of action of ketorolac tromethamine, ®- involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of pain, inflammation, and fever . By blocking these pathways, ketorolac tromethamine, ®- effectively reduces pain and inflammation.
Vergleich Mit ähnlichen Verbindungen
Ketorolac tromethamine, ®- is often compared with other NSAIDs such as ibuprofen, naproxen, and diclofenac. While all these compounds share similar mechanisms of action, ketorolac tromethamine, ®- is unique in its potency and efficacy in managing acute pain. It is particularly noted for its opioid-sparing effects, making it a preferred choice in post-operative pain management . Other similar compounds include indomethacin and piroxicam, which also inhibit COX enzymes but differ in their pharmacokinetics and side effect profiles .
Conclusion
Ketorolac tromethamine, ®- is a powerful NSAID with significant applications in pain management and scientific research. Its unique properties and mechanisms of action make it a valuable compound in both clinical and research settings.
Eigenschaften
CAS-Nummer |
180863-79-0 |
|---|---|
Molekularformel |
C19H24N2O6 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;(1R)-5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid |
InChI |
InChI=1S/C15H13NO3.C4H11NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13;5-4(1-6,2-7)3-8/h1-7,11H,8-9H2,(H,18,19);6-8H,1-3,5H2/t11-;/m1./s1 |
InChI-Schlüssel |
BWHLPLXXIDYSNW-RFVHGSKJSA-N |
Isomerische SMILES |
C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)[C@@H]1C(=O)O.C(C(CO)(CO)N)O |
Kanonische SMILES |
C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O.C(C(CO)(CO)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


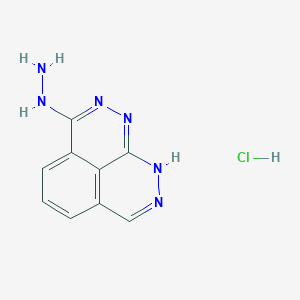
![N,N-Diethyl-N-[(5-nitrofuran-2-yl)methyl]ethanaminium iodide](/img/structure/B14144434.png)
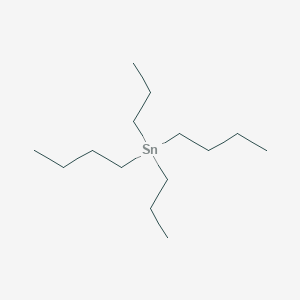
![1,2,3,4,4a,11a-Hexahydrodibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B14144449.png)


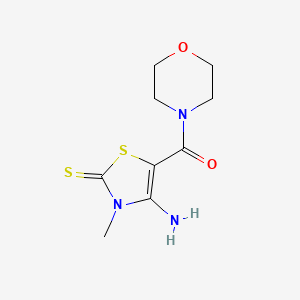

![5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14144470.png)
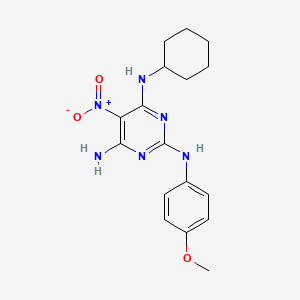



![2-[(3R)-4-(3-methoxyphenyl)-3-methylpiperazin-1-yl]-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B14144501.png)
